

# Technical Guide: Solubility and Stability Profiling of 3-(Pentyloxy)azetidine

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## Compound of Interest

Compound Name:	3-(Pentyloxy)azetidine
CAS No.:	1220021-55-5
Cat. No.:	B1439876

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## Executive Summary

**3-(Pentyloxy)azetidine** is a bifunctional building block combining a high-pKa secondary amine with a lipophilic pentyl ether chain. Its utility in medicinal chemistry lies in the azetidine ring's ability to lower lipophilicity relative to piperidines while altering the vector of attached substituents.

However, this scaffold presents two specific analytical challenges:

- **Detection:** The molecule lacks a conjugated  $\pi$ -system, rendering standard UV-Vis detection (254 nm) ineffective.
- **Lability:** The high ring strain (~25 kcal/mol) of the azetidine core makes it susceptible to acid-catalyzed ring-opening hydrolysis, particularly in the presence of nucleophiles.

This guide outlines a self-validating workflow to establish the solubility and stability profile of this compound, utilizing LC-MS/CAD detection to overcome the chromophore limitation.

## Physicochemical Profile & Risk Assessment

Before initiating wet-lab work, the theoretical profile must dictate experimental parameters.

Property	Value (Predicted/Lit)	Implications for Profiling
Molecular Weight	143.23 g/mol (Free Base)	Low MW; high diffusivity.
pKa (Base)	~10.5 – 11.0	Highly basic. Exists as a cation at physiological pH (7.4) and acidic pH.[1][2][3]
LogP	~1.8 (Free Base)	Moderate lipophilicity. Permeability is likely good; aqueous solubility of the free base may be limited.
UV Chromophore	None	CRITICAL: HPLC-UV is not viable. Use CAD, ELSD, or MS.[1]
Reactivity	Strained 4-membered ring	Risk of hydrolysis to 1-amino-3-(pentyloxy)propan-2-ol derivatives.

## Analytical Method Development (Prerequisite)

Standard Operating Procedure (SOP) deviation: Do not attempt to validate this compound using a standard C18/UV method.

## Recommended Instrumentation

- Primary Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
- Secondary Detector: Single Quadrupole MS (ESI+ mode).
- Column: High-pH stable C18 (e.g., Waters XBridge) or HILIC (for polar degradation products).

## Chromatographic Conditions

- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH keeps the amine neutral, improving peak shape and retention on C18.
- Mobile Phase B: Acetonitrile (LC-MS grade).
- Gradient: 5% B to 95% B over 10 minutes.
- System Suitability: Tailing factor ( ) must be < 1.5.

## Solubility Profiling Protocols

Solubility must be measured for both the kinetic (DMSO-diluted) and thermodynamic (solid-state equilibrium) states.

## Solvent Selection Matrix

Select solvents based on the intended application (Synthesis vs. Biology).

Solvent Class	Specific Solvent	Purpose	Target Conc.
Aqueous (Bio)	PBS (pH 7.4)	Physiological baseline	> 100 M
Aqueous (Acid)	0.1 N HCl (pH 1.0)	Gastric simulation	> 10 mg/mL
Organic (Polar)	DMSO, Methanol	Stock solution prep	> 50 mM
Organic (Non-polar)	Dichloromethane	Extraction/Work-up	> 100 mg/mL

## Thermodynamic Solubility Protocol (Shake-Flask)

Objective: Determine the saturation limit of the solid material (likely the HCl salt).

- Preparation: Weigh 5 mg of **3-(Pentyloxy)azetidine** HCl into a 1.5 mL HPLC vial.

- Addition: Add 250 L of the target solvent (e.g., pH 7.4 buffer).
- Equilibration: Shake at 25°C for 24 hours (orbital shaker, 500 rpm).
- Separation: Centrifuge at 14,000 rpm for 10 minutes. Alternatively, use a PVDF syringe filter (0.22 μm). Note: Check filter compatibility to ensure no drug adsorption.
- Quantification: Dilute supernatant 1:100 and analyze via LC-MS/CAD against a 5-point calibration curve.

## Stability Testing Protocols

The stability profile determines the storage conditions and the "shelf-life" of the stock solution.

## Forced Degradation Workflow

This protocol applies stress to identify the molecule's "breaking point."

### Stress Conditions Table

Stress Type	Condition	Duration	Mechanism Probed
Acid/Hydrolysis	0.1 N HCl, 60°C	4 Hours	Ring opening (relief of strain).
Base/Hydrolysis	0.1 N NaOH, 60°C	4 Hours	Nucleophilic attack; ether cleavage.
Oxidation	3% , RT	2 Hours	N-oxidation (N-oxide formation).
Thermal	80°C (Solid State)	24 Hours	Pyrolysis/Polymerization.
Photostability	UV/Vis (1.2M Lux)	24 Hours	Radical degradation (ether chain).

## Acid Stability Deep-Dive (Critical for Azetidines)

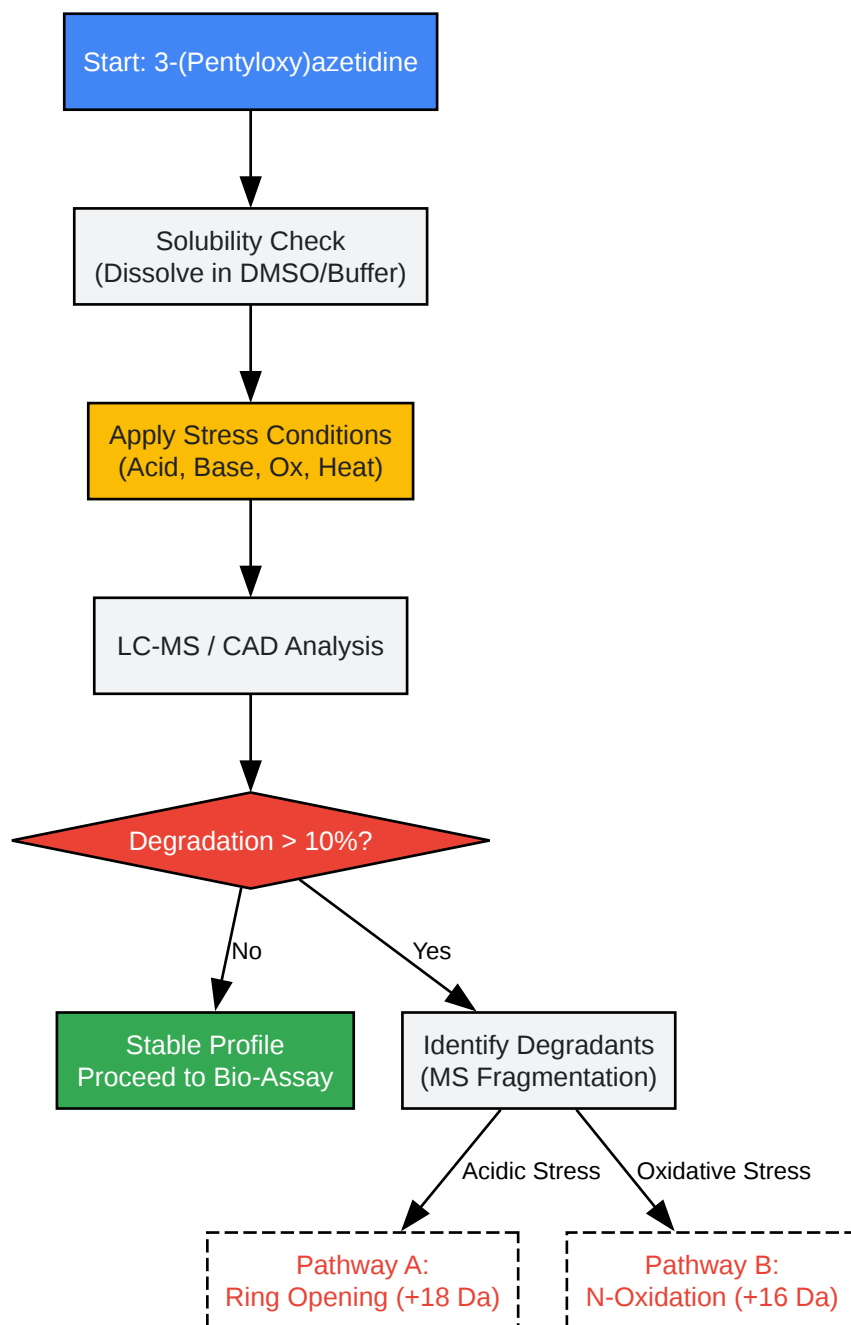
Azetidines are liable to acid-catalyzed ring opening.<sup>[4]</sup>

- Prepare a 1 mM solution in 0.1 N HCl.
- Incubate at 37°C.
- Sample at T=0, 1h, 4h, 24h.
- Success Criteria: >95% recovery of parent at 24h.
- Failure Mode: Appearance of M+18 peak (Hydrolysis product: 1-amino-3-(pentyloxy)propan-2-ol).

## Visualization of Workflows

### Stability Testing Decision Tree

This diagram illustrates the logical flow for evaluating the stability of the compound.

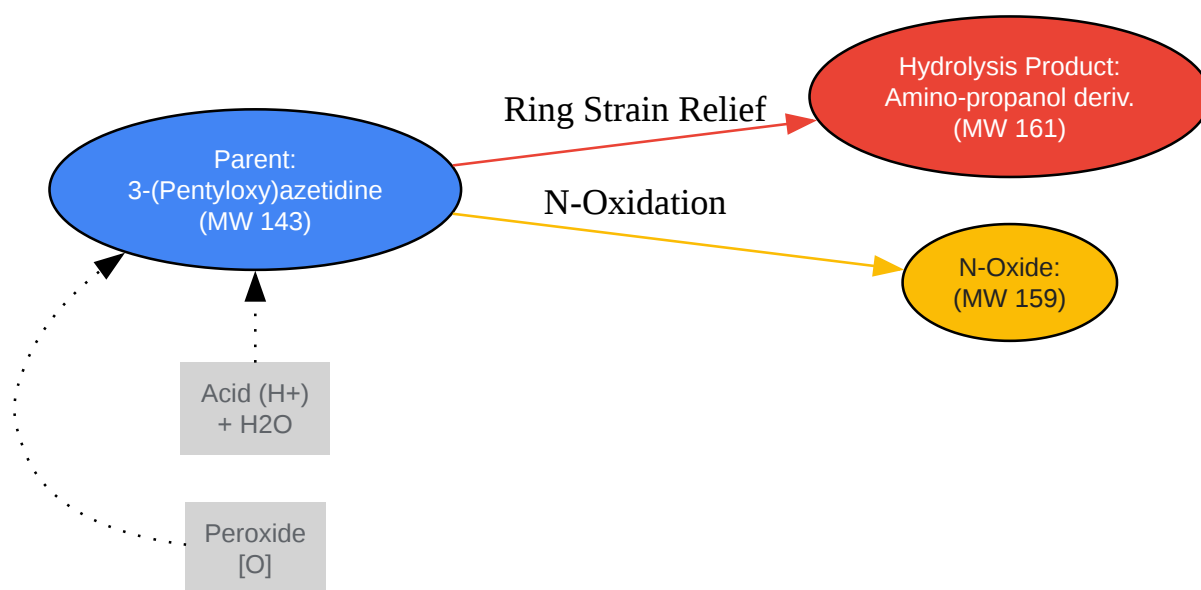


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Caption: Logical workflow for stability assessment, highlighting the critical decision point based on degradation thresholds.

## Azetidine Degradation Pathway

This diagram visualizes the specific chemical risks associated with the azetidine core.



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Caption: Mechanistic degradation pathways: Acid-catalyzed ring opening (Red) and N-oxidation (Yellow).

## Handling and Storage Recommendations

Based on the chemical class behavior:

- **Hygroscopicity:** The HCl salt is likely hygroscopic. Store in a desiccator at -20°C.
- **Solution Storage:** Avoid storing in acidic aqueous media for >24 hours. DMSO stocks (10 mM) are generally stable at -20°C for 6 months.
- **Safety:** Azetidines can be skin irritants/sensitizers. Use double nitrile gloves.

## References

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